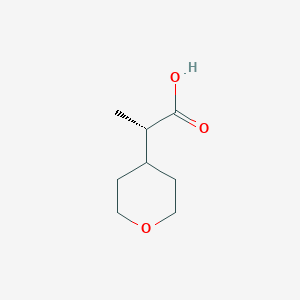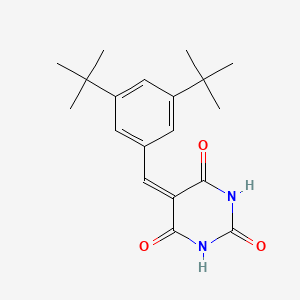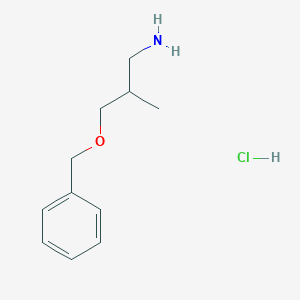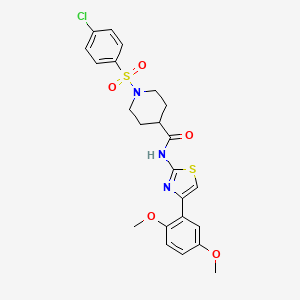
3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid" is a derivative of the 1H-pyrazole class, which is known for its significance in medicinal chemistry due to the pyrazole ring's presence in numerous pharmacologically active compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structural analysis, and chemical properties of closely related pyrazole derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of starting materials such as hydrazine and various ketones or aldehydes to form the pyrazole ring through cyclization reactions. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile involves a two-step process starting from potassium tricyanomethanide and features a selective Sandmeyer reaction . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves multiple steps, including nucleophilic substitution, cyclization, bromination, and hydrolysis . These methods highlight the versatility and complexity of synthesizing substituted pyrazole compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveals that it crystallizes in the trigonal space group and features intermolecular hydrogen bonds, which are confirmed by NBO analysis . The molecular structure of pyrazole derivatives can significantly influence their physical properties and reactivity.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization, to introduce different substituents on the pyrazole ring, which can alter their biological activity. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine lead to the formation of different products depending on the reaction conditions . These reactions are crucial for the development of pyrazole-based compounds with desired properties for potential applications in pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromo, chloro, or methoxy groups can affect these properties. For example, the small energy gap between the frontier molecular orbitals of the compound studied in paper is responsible for its nonlinear optical activity, indicating that electronic properties can be tuned by structural modifications. The synthesis and characterization of various substituted 1H-pyrazole carboxylic acids and their metal complexes also provide insights into the coordination chemistry and potential applications of these compounds .
科学的研究の応用
Chemical Synthesis and Intermediate Applications
3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid serves as a critical intermediate in the synthesis of various compounds. For instance, its derivatization into amide compounds through reactions involving carbonyl chloride and ring ammonia demonstrates its utility in chemical synthesis processes. These reactions underline the versatility of such compounds in producing molecules with potential applications across different domains, including agricultural chemistry and materials science (Yang Yun-shang, 2011).
Optical and Material Science Research
In materials science, compounds related to 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid have been explored for their optical properties. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, for example, exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications. Such studies highlight the contribution of pyrazole derivatives in developing new materials for advanced technological applications (B. Chandrakantha et al., 2013).
Antifungal and Agricultural Chemistry
The antifungal activity of pyrazole derivatives, including those similar to 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid, has been extensively studied. Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, for example, have shown promising results against a variety of phytopathogenic fungi, outperforming some existing fungicides. This underscores the potential of such compounds in agricultural chemistry, offering new pathways for the development of fungicides (Shijie Du et al., 2015).
Coordination Chemistry and Metal-Organic Frameworks
Research into coordination polymers constructed from pyrazole-based ligands, including derivatives of 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid, demonstrates the significance of these compounds in coordination chemistry. The assembly of such ligands with metal ions has led to the formation of structures with diverse architectures and functionalities. These findings are crucial for the development of metal-organic frameworks (MOFs) with applications ranging from catalysis to gas storage (M. Cheng et al., 2017).
Safety And Hazards
将来の方向性
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s . Therefore, it is likely that “3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid” and similar compounds will continue to be of interest in various fields of science.
特性
IUPAC Name |
3-bromo-1-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(7(11)12)6(8)9-10/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQZDWWXIGFQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2544030.png)
![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)
![1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride](/img/structure/B2544036.png)
![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)



![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)


![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)
